molecular formula C7H8O6 B139992 Gallic acid monohydrate CAS No. 5995-86-8

Gallic acid monohydrate

Cat. No. B139992
CAS RN: 5995-86-8
M. Wt: 188.13 g/mol
InChI Key: IUTKPPDDLYYMBE-UHFFFAOYSA-N
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Description

Gallic acid monohydrate, also known as 3,4,5-trihydroxybenzoic acid, is a phenolic acid . It is found in many plants and fungi and is of significant importance due to its antioxidant and anti-cancer activities . It is a planar molecule with two intramolecular hydrogen bonds and five intermolecular hydrogen bonds .


Synthesis Analysis

The synthesis of gallic acid monohydrate involves the hydrolysis of gallotannins under pressure . The reaction temperature is around 133135 ℃, and the pressure is around 0.1765~0.19 61MPA .


Molecular Structure Analysis

The molecular structure of gallic acid monohydrate reveals that it is planar with two intramolecular hydrogen bonds and five intermolecular hydrogen bonds . The structural properties have been determined from accurate single crystal data .


Chemical Reactions Analysis

Gallic acid monohydrate has been found to have a wide range of packing motifs and some structures differing only in proton positions . It has been associated with the implementation of water molecules within the network of the moderate intermolecular interactions involving carboxyl groups .


Physical And Chemical Properties Analysis

Gallic acid monohydrate appears as a white or slightly yellow crystalline substance . It has a molar mass of 170.12 g/mol . It is soluble in water, alcohol, ether, glycerol, and acetone, but negligible in benzene, chloroform, and petroleum ether .

Scientific Research Applications

Antioxidant Activity

Gallic acid monohydrate exhibits significant antioxidant properties, which are crucial in protecting cells against oxidative stress and related diseases. It is used in studies to understand its potential in preventing or treating conditions caused by free radicals .

Anti-Cancer Properties

Research has indicated that Gallic acid monohydrate has anti-cancer activities. It is being studied for its effectiveness in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines .

Metabolic Disorders

Gallic acid has been shown to inhibit diet-induced hyperglycemia and hypertriglyceridemia. It also reduces the size of adipocytes and protects pancreatic β-cells, which is vital for diabetes research .

Hydrogel Crosslinking

Gallic acid is used as a hydrogel crosslinker due to its derivative pyrogallol. This application is significant in creating multifunctional hydrogels with superior properties for medical use .

Therapeutic Applications

Beyond its antioxidant and anti-cancer effects, Gallic acid has a range of therapeutic applications, including as an antiviral, antibacterial agent, and radioprotective agent. These diverse uses make it a multifaceted biomolecule in medical research .

Industrial Uses

In the industry, Gallic acid finds applications in food preservation, agriculture, cosmetics, and even photography. Its esters, such as propyl gallate, are used as antioxidants in food products to prevent rancidity .

Safety And Hazards

Gallic acid monohydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .

Future Directions

Gallic acid monohydrate has been found to have significant potential in the development of new processes for the pharmaceutical industry . It has been used as a substance protecting against the harmful effects of UV radiation, an astringent in cosmetic preparations, and a preservative in food products . There is ongoing research into its potential clinical and industrial applications .

properties

IUPAC Name

3,4,5-trihydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTKPPDDLYYMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gallic acid monohydrate

CAS RN

5995-86-8
Record name 3,4,5-Trihydroxybenzoic acid hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5995-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallic acid monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005995868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GALLIC ACID MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48339473OT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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